
N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.459. The purity is usually 95%.
BenchChem offers high-quality N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Characteristics and Sensor Applications
A study by Staneva et al. (2020) synthesized a novel compound closely related to the structure , exploring its spectral characteristics and sensor abilities. This research found that the photophysical properties of the compound and its copolymer with styrene have potential applications in detecting various ions and pH changes in the environment. Computational analysis supported these findings, indicating the compound's suitability for sensor applications due to its distinctive structural features and responsive nature to environmental changes (Staneva, Angelova, & Grabchev, 2020).
Anticancer Potential
Research by Ruchelman et al. (2004) on derivatives of isoquinoline, including those with structures akin to N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, demonstrated potent topoisomerase I-targeting activity and cytotoxicity against tumor cells. This study suggested the compound's potential as an anticancer agent, highlighting the importance of specific substituents for enhancing anticancer activity (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, LaVoie, 2004).
Synthesis and Molecular Structure
Nesterov et al. (1996) conducted research on a compound with a similar structure, focusing on its synthesis and molecular structure. The study achieved the synthesis of a new class of compounds and provided detailed insights into their structural aspects through X-ray analysis. This work is foundational in understanding the molecular configurations and potential chemical behaviors of such compounds (Nesterov, Aitov, Sharanin, Struchkov, 1996).
Ethylene Polymerization Behavior
Zhang et al. (2011) investigated the ethylene polymerization behavior of nickel dichlorides derived from a structure resembling N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. This research highlighted the influence of specific groups and impurities on the catalytic activity of these compounds, providing valuable insights into their applications in industrial polymer synthesis (Zhang, Hao, Sun, Redshaw, 2011).
Antitumor Activity of Novel Derivatives
Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar to the chemical , and evaluated their antitumor activities. This study demonstrated the compounds' effectiveness against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action was explored, indicating the ability of these compounds to induce cell cycle arrest and apoptosis in cancer cells (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, Hu, 2016).
properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-5-10-20-18(24)19(25)21-13-17(22(2)3)15-8-9-16-14(12-15)7-6-11-23(16)4/h5,8-9,12,17H,1,6-7,10-11,13H2,2-4H3,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQYPGMTJBMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

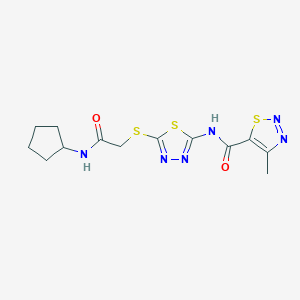
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)
![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2399277.png)
![methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2399279.png)
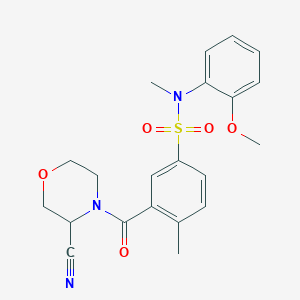

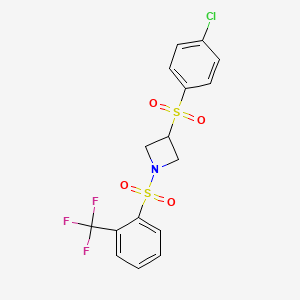



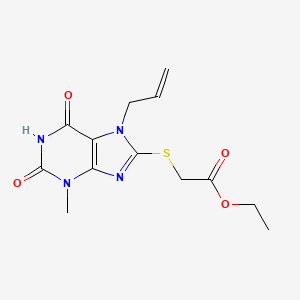
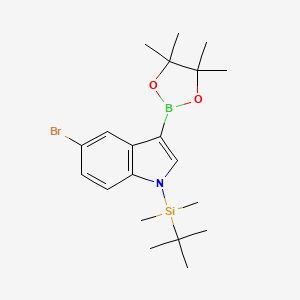
![7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine](/img/structure/B2399292.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2399293.png)